2,4,5-trichloro-3(2H)-pyridazinone

Description

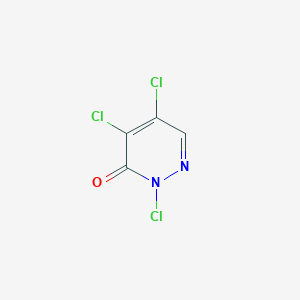

2,4,5-Trichloro-3(2H)-pyridazinone is a halogenated pyridazinone derivative characterized by chlorine substituents at positions 2, 4, and 5 of the pyridazinone ring. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical applications. The chlorine substituents in this compound likely enhance its electrophilicity and metabolic stability, making it a candidate for further chemical modifications or biological studies.

Properties

IUPAC Name |

2,4,5-trichloropyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O/c5-2-1-8-9(7)4(10)3(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVNCWJMACHFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)C(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326412 | |

| Record name | 2,4,5-Trichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-14-5 | |

| Record name | NSC527656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89089-14-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-3(2H)-pyridazinone typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of pyridazinone with chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride. The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-3(2H)-pyridazinone undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of chlorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyridazinone derivatives.

Scientific Research Applications

Agrochemical Applications

Insecticides and Pesticides

2,4,5-Trichloro-3(2H)-pyridazinone has been identified as an effective ingredient in formulations aimed at controlling pests. Its insecticidal properties make it suitable for use against a variety of agricultural pests, including aphids and nematodes. Research indicates that this compound can effectively inhibit the growth and reproduction of these pests at low concentrations, making it a valuable tool in integrated pest management strategies .

Herbicides

The compound's structure allows it to function as a herbicide by inhibiting photosynthesis in target plants. It has shown effectiveness against several weed species, contributing to crop protection and yield enhancement . The ability of pyridazinone derivatives to selectively target biological systems further enhances their utility in agricultural applications.

Pharmaceutical Applications

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been screened against multiple cancer cell lines and demonstrated promising activity. For instance, certain derivatives exhibited significant inhibition of VEGFR-2, a critical target in cancer therapy . The dual functionality of these compounds as both antimicrobial and anticancer agents suggests their potential for development into multifunctional therapeutic drugs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against resistant strains of bacteria such as Staphylococcus aureus and MRSA, indicating their potential role in combating antibiotic resistance . The synthesis of pyridazinone-based derivatives has led to the discovery of new agents that could serve as alternatives to traditional antibiotics.

Synthesis and Chemical Properties

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 199.42 g/mol. Its synthesis generally involves chlorination reactions that introduce chlorine atoms at specific positions on the pyridazinone ring .

Reactivity and Functionalization

The compound can undergo various chemical transformations that enhance its biological activity. For example, reactions with alkylating agents can yield derivatives with improved efficacy against pests or pathogens. The reactivity profile allows for the development of tailored compounds for specific applications in both agriculture and medicine .

Case Studies

Case Study 1: Pest Control Efficacy

A study demonstrated that formulations containing this compound significantly reduced populations of common agricultural pests when applied at recommended dosages. The results indicated not only immediate pest control but also residual effects that contributed to prolonged protection against infestations.

Case Study 2: Anticancer Activity Testing

In a clinical setting, derivatives of this compound were tested against a panel of cancer cell lines at the National Cancer Institute (NCI). Results showed that some derivatives had IC50 values indicating potent activity against specific cancer types, warranting further investigation into their mechanisms of action and potential for clinical application .

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives vary significantly in biological activity and chemical reactivity based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Solubility and Physicochemical Properties

- Pyridazinones with polar substituents (e.g., methoxy groups) exhibit higher aqueous solubility. For instance, 4-chloro-5-methoxy-3(2H)-pyridazinone has improved solubility compared to its dichloro analog .

- Lipophilic groups (e.g., trifluoroethyl or biphenyl) enhance membrane permeability but reduce solubility, as seen in 2-(3,4-dichlorobenzyl)-6-phenyl derivatives .

Biological Activity

2,4,5-Trichloro-3(2H)-pyridazinone is a compound of significant interest due to its diverse biological activities. This pyridazinone derivative has been investigated for its potential applications in various fields, including agriculture as a pesticide and in medicine for its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CClNO

- Molecular Weight : 232.46 g/mol

- CAS Number : 89089-14-5

The structure features three chlorine substituents on the pyridazinone ring, which significantly influences its reactivity and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

These results suggest that the presence of chlorine atoms enhances the antimicrobial potency of the compound .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines.

- Cell Lines Tested : A-431 (epithelial), Jurkat (T-cell leukemia), HCT116 (colon carcinoma).

- IC50 Values : Indicate potent activity against these cell lines, with specific mechanisms involving enzyme inhibition critical for cancer cell survival .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by interacting with molecular targets involved in inflammatory pathways. Its lipophilic nature allows it to penetrate cell membranes effectively, influencing cellular processes related to inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), emphasizing its potential as a therapeutic agent in infectious diseases .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, derivatives of pyridazinones were synthesized and tested for their anti-proliferative effects against human colon carcinoma HCT116 cells. The study revealed that certain derivatives exhibited promising anti-proliferative effects with low toxicity profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of chlorine atoms and the specific arrangement within the pyridazinone ring are crucial for enhancing biological activity. Compounds with varied substituents show differing degrees of potency across microbial and cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.